molecular formula C18H12ClN5O3S B126988 N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide CAS No. 155811-89-5

N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide

Cat. No. B126988
M. Wt: 413.8 g/mol
InChI Key: YBQJBJPFMHHDTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide, also known as COTI-2, is a novel small molecule that has shown promising results in cancer research. It was first identified as a potential anti-cancer agent through a high-throughput screening approach, and subsequent studies have demonstrated its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.

Mechanism Of Action

The exact mechanism of action of N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide is not fully understood, but it is thought to target the p53 pathway, which is frequently mutated in cancer cells. N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide has been shown to restore the function of mutant p53, leading to cell cycle arrest and apoptosis in cancer cells.

Biochemical And Physiological Effects

N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide has been shown to have a number of biochemical and physiological effects in cancer cells. It can induce cell cycle arrest and apoptosis, inhibit cell migration and invasion, and reduce tumor angiogenesis. In addition, N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide has been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide for lab experiments is its specificity for mutant p53. This allows researchers to study the effects of restoring p53 function in cancer cells without affecting normal cells. However, one limitation of N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide is its low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide. One area of interest is the development of more potent and soluble analogs of N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide. Another area of interest is the combination of N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide with other anti-cancer agents, such as chemotherapy and radiation therapy. Finally, there is potential for the use of N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide in personalized medicine, as it can be used to target specific mutations in the p53 pathway.

Synthesis Methods

N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide is synthesized through a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-(4-chlorophenyl)-1,3-thiazol-2-amine. This compound is then reacted with 4-chlorophenacyl chloride to form 4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl chloride. The final step involves the reaction of this compound with N-(4-aminobenzoyl)glycine to form N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide.

Scientific Research Applications

N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide has been extensively studied for its potential use in cancer treatment. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast, ovarian, and lung cancer. In vivo studies have also shown that N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide can inhibit tumor growth and induce apoptosis in mouse models of breast and ovarian cancer.

properties

CAS RN

155811-89-5

Product Name

N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide

Molecular Formula

C18H12ClN5O3S

Molecular Weight

413.8 g/mol

IUPAC Name

N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide

InChI

InChI=1S/C18H12ClN5O3S/c19-13-6-8-14(9-7-13)23-11-27-24(26)17(23)15-10-28-18(20-15)22-21-16(25)12-4-2-1-3-5-12/h1-10H,11H2

InChI Key

YBQJBJPFMHHDTH-UHFFFAOYSA-N

SMILES

C1N(C(=[N+](O1)[O-])C2=CSC(=N2)N=NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Canonical SMILES

C1N(C(=[N+](O1)[O-])C2=CSC(=N2)N=NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl

synonyms

(NE)-N-[[4-[4-(4-chlorophenyl)-2-oxido-1-oxa-4-aza-2-azoniacyclopent-2 -en-3-yl]-1,3-thiazol-2-yl]imino]benzamide

Origin of Product

United States

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